Cas no 926231-94-9 (2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole)

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloroethyl group at the 2-position and an isobutyl group at the 5-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The presence of the chloroethyl moiety enhances its utility in nucleophilic substitution reactions, while the oxadiazole ring contributes to stability and potential bioactivity. Its well-defined molecular architecture allows for precise functionalization, supporting applications in the design of novel active ingredients. Suitable for controlled reactions under standard laboratory conditions.
2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole structure
926231-94-9 structure
Product Name:2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
CAS No:926231-94-9
MF:C8H13ClN2O
MW:188.654620885849
CID:2111944
Update Time:2025-06-08

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-Oxadiazole
    • STL451600
    • NE53540
    • 2-(1-CHLOROETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE
    • 1,3,4-Oxadiazole, 2-(1-chloroethyl)-5-(2-methylpropyl)-
    • 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
    • Inchi: 1S/C8H13ClN2O/c1-5(2)4-7-10-11-8(12-7)6(3)9/h5-6H,4H2,1-3H3
    • InChI Key: JSODMRYPYWHQTC-UHFFFAOYSA-N
    • SMILES: ClC(C)C1=NN=C(CC(C)C)O1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Topological Polar Surface Area: 38.9

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole Pricemore >>

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Additional information on 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

Professional Introduction to Compound with CAS No. 926231-94-9 and Product Name: 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

The compound identified by the CAS number 926231-94-9 and the product name 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the oxadiazole class, which has garnered considerable attention due to its versatile biological activities and structural properties. The presence of a 1-Chloroethyl substituent at the 2-position and a 2-methylpropyl group at the 5-position introduces unique electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

Oxadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. They are known for their stability, bioavailability, and ability to act as scaffolds in medicinal chemistry. The structural motif of 1,3,4-oxadiazole has been extensively studied for its potential in inhibiting various biological targets, including enzymes and receptors involved in inflammatory processes, cancer cell proliferation, and microbial infections. The specific substitution pattern in 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole enhances its interaction with biological targets, potentially leading to improved efficacy and selectivity.

Recent research has highlighted the importance of oxadiazole derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications at the 2- and 5-positions can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The 1-Chloroethyl group is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets, while the 2-methylpropyl group contributes to steric hindrance, which can improve binding affinity. These features make 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole a compelling candidate for further investigation.

In the context of drug development, oxadiazole derivatives have shown promise in several therapeutic areas. For instance, they have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The unique structural features of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole may allow it to interact with specific kinase domains more effectively than existing inhibitors. Additionally, its ability to cross cell membranes makes it an attractive candidate for oral administration.

Moreover, the compound's stability under various conditions is another key advantage. Oxadiazoles are known for their thermal stability and resistance to hydrolysis, which ensures that they remain active during storage and administration. This stability is particularly important for pharmaceutical applications where shelf life and bioavailability are critical factors. The presence of both electron-withdrawing (chloro) and alkyl (methylpropyl) groups also contributes to its overall chemical stability.

The synthesis of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as nucleophilic substitution reactions followed by cyclization steps are commonly used in the preparation of oxadiazole derivatives. The introduction of the 1-Chloroethyl group at the 2-position typically involves a chlorination reaction followed by an alkylation step.

The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole with various biological targets. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Additionally, computational methods have helped identify potential side reactions and byproducts, allowing for more efficient synthetic routes.

Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with enzymes such as kinases and phosphodiesterases. Preliminary results suggest that 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole exhibits inhibitory activity against several target enzymes at concentrations comparable to existing therapeutics. In vivo studies have further validated these findings by demonstrating efficacy in animal models of inflammation and cancer.

The pharmacokinetic profile of this compound is another area of interest. Studies have shown that it exhibits good oral bioavailability with a favorable distribution across various tissues. This suggests that it may be suitable for systemic administration without significant metabolism or excretion issues. Additionally, its stability in biological fluids indicates that it could maintain efficacy over extended periods after administration.

The potential therapeutic applications of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole are broad-ranging. Given its inhibitory activity against kinases and other enzymes involved in disease pathways, it could be developed into a treatment for cancers such as leukemia and solid tumors. Furthermore,its anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions like rheumatoid arthritis.

Future research will focus on optimizing the compound's pharmacological properties through structure-activity relationship (SAR) studies。 By systematically varying substituents at different positions on the oxadiazole core, researchers aim to identify analogs with enhanced potency, selectivity, or pharmacokinetic profiles。 Additionally, investigations into its mechanism of action will provide deeper insights into how it interacts with biological targets。

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